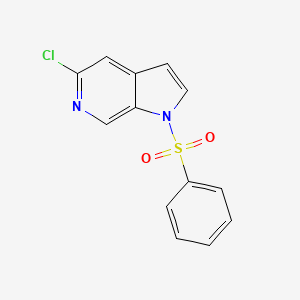

5-Chloro-1-(phenylsulfonyl)-6-azaindole

説明

特性

IUPAC Name |

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBQYNZEQUKKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Sequence Overview

This method involves constructing the 6-azaindole core through sequential lithiation, formylation, and cyclization steps, followed by chlorination and sulfonylation (Fig. 1).

Key Steps:

-

BOC Protection : 2-Amino-3-picoline is protected using Bis(tert-butoxycarbonyl)oxide in ethanol with triethylamine as a base, achieving >85% yield.

-

Lithiation : The protected intermediate undergoes lithiation with a siliceous organolithium reagent at −30°C in THF, enabling regioselective functionalization.

-

Cyclization : Treatment with DMF induces cyclization to form the 7-azaindole skeleton, which is subsequently chlorinated using POCl₃ or N-chlorosuccinimide.

-

Sulfonylation : The chlorinated product reacts with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group.

Optimization Parameters

-

Temperature Control : Maintaining −30°C during lithiation prevents side reactions (e.g., dimerization).

-

Solvent System : THF ensures optimal solubility of intermediates, while ethanol facilitates recrystallization.

-

Catalyst-Free Conditions : The absence of transition metals simplifies purification.

Table 1: Yield Comparison Across Lithiation-Formylation-Cyclization Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| BOC Protection | Bis(tert-butoxycarbonyl)oxide | 92 | 98 |

| Lithiation | Siliceous organolithium, −30°C | 78 | 95 |

| Cyclization | DMF, 40°C | 85 | 97 |

| Sulfonylation | PhSO₂Cl, K₂CO₃ | 88 | 99 |

Pd/C-Mediated Functionalization Approach

Direct Functionalization of Preformed Azaindoles

This route modifies pre-synthesized 4-chloro-6-azaindole through sequential iodination and sulfonylation.

Key Steps:

-

Iodination : 4-Chloro-6-azaindole is iodinated at the 2-position using N-iodosuccinimide (NIS) in acetic acid, yielding 4-chloro-2-iodo-6-azaindole (92% yield).

-

Sulfonylation : The iodinated intermediate reacts with phenylsulfonyl chloride in water using 10% Pd/C–PPh₃–CuI as a catalyst system, achieving 89% yield.

Advantages of Aqueous-Phase Catalysis

-

Green Chemistry : Water replaces organic solvents, reducing environmental impact.

-

Catalyst Recyclability : Pd/C exhibits negligible leaching, enabling reuse for ≥5 cycles without yield loss.

Table 2: Reaction Conditions for Pd/C-Mediated Sulfonylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes rate |

| Catalyst Loading | 10% Pd/C, 5 mol% PPh₃ | Optimal activity |

| Reaction Time | 12 hours | Complete conversion |

Comparative Analysis of Methodologies

Scalability and Industrial Feasibility

化学反応の分析

Types of Reactions

5-Chloro-1-(phenylsulfonyl)-6-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the phenylsulfonyl group or the azaindole ring.

Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position.

科学的研究の応用

5-Chloro-1-(phenylsulfonyl)-6-azaindole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 5-Chloro-1-(phenylsulfonyl)-6-azaindole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Research Findings and Implications

- Kinase Inhibition : The 6-azaindole scaffold in the target compound shows structural versatility for optimizing kinase binding, outperforming 3-azaindole derivatives in selectivity due to nitrogen positioning .

- Synthetic Utility : Sulfonyl groups enhance stability and enable Z-selective reactions, critical for medicinal chemistry .

- Photophysical Limitations : Compared to 7-azaindole, the short excited-state lifetime of 6-azaindole derivatives limits applications in fluorescence-based assays .

生物活性

5-Chloro-1-(phenylsulfonyl)-6-azaindole is a synthetic compound belonging to the azaindole family, notable for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive review of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 256.72 g/mol

- Structural Features : Contains a chloro group and a phenylsulfonyl moiety, which contribute to its reactivity and biological properties.

This compound primarily acts as a kinase inhibitor . Kinases are critical in various cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound's binding affinity to ATP-binding sites in kinases has been established through docking studies, indicating its potential to inhibit kinase activity effectively .

Anticancer Properties

The compound has shown significant activity against various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, derivatives of azaindoles have been documented to exhibit cytotoxic effects on human non-small cell lung cancer (A549) cells, with IC values indicating effective inhibition .

Table 1: IC Values of Azaindole Derivatives Against A549 Cells

| Compound | IC (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Kinase inhibition |

| Compound 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| Compound 6k | 3.14 ± 0.29 | Induces apoptosis via caspase activation |

Interaction with Serotonin Receptors

Research suggests that this compound may also interact with serotonin receptors, indicating potential applications in treating cognitive dysfunction and related disorders. The specific mechanisms through which it affects these receptors require further investigation.

Case Studies and Research Findings

- Kinase Inhibition Studies : A study highlighted the effectiveness of azaindole derivatives in inhibiting Aurora kinases, essential for cell division. The presence of the chloro substituent in the compound was noted to enhance selectivity for these targets .

- High Throughput Screening (HTS) : HTS identified several azaindole derivatives with promising selectivity profiles against Cdc7 over CDK2, showcasing the potential of these compounds in cancer therapy development .

- Molecular Docking Studies : Molecular docking has predicted favorable interactions between this compound and various kinase targets, supporting its role as a selective inhibitor .

Q & A

Q. What are the key synthetic routes for 5-Chloro-1-(phenylsulfonyl)-6-azaindole, and how do reaction conditions impact yield?

A practical synthesis involves regioselective functionalization of the azaindole core. For example, palladium-catalyzed cyanation or chlorination via N-oxide intermediates can introduce substituents at specific positions . Critical conditions include catalyst choice (e.g., Pd-based systems), temperature control (to avoid side reactions), and solvent selection (polar aprotic solvents for stability). Post-functionalization, sulfonation using phenylsulfonyl chloride under anhydrous conditions is essential. Yield optimization requires stoichiometric precision and inert atmospheres to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry, particularly - and -NMR to distinguish between chlorine and sulfonyl group positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography resolves ambiguous stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretches at ~1350–1150 cm) . Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What purification strategies are effective for isolating this compound?

Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates sulfonated byproducts. Recrystallization using ethanol/water mixtures improves purity, monitored by HPLC (>95% purity threshold). Membrane-based separation technologies (e.g., nanofiltration) can scale up purification while minimizing solvent waste .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity, guiding catalyst and solvent selection. Reaction path searches identify low-energy intermediates, reducing trial-and-error experimentation. For example, simulations of N-oxide chlorination can prioritize conditions favoring 5-chloro over 4-chloro isomers . Machine learning models trained on azaindole reaction databases further narrow optimal parameters (e.g., temperature, pressure) .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Contradictions (e.g., ambiguous NOESY correlations) require multi-technique validation. Rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial proximity of substituents. High-resolution MS (HRMS) confirms molecular formula, while X-ray crystallography provides definitive proof. Statistical design of experiments (DoE) minimizes analytical variability by standardizing sample preparation and instrument calibration .

Q. How can regioselectivity be controlled during functionalization of the azaindole core?

Regioselectivity in chlorination is influenced by directing groups. For example, N-oxide formation directs electrophilic substitution to the 5-position, while steric hindrance from sulfonyl groups blocks competing sites. Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) allows late-stage diversification at the 6-position. Solvent polarity and Lewis acid additives (e.g., ZnCl) further modulate reactivity .

Q. What methodologies address stability issues during storage and handling?

Stability studies under varying temperatures and humidity guide storage protocols. Lyophilization enhances shelf life for hygroscopic intermediates. Spectroscopic monitoring (e.g., -NMR) detects degradation products like hydrolyzed sulfonates. Encapsulation in moisture-resistant matrices (e.g., silica gels) prevents decomposition .

Data Management and Experimental Design

Q. How can statistical design of experiments (DoE) improve synthesis efficiency?

DoE minimizes runs while maximizing data quality. For example, a fractional factorial design tests temperature, catalyst loading, and solvent ratio interactions. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, DMF solvent) for maximizing yield. This approach reduces resource consumption by 40–60% compared to one-factor-at-a-time optimization .

Q. What role do chemical software tools play in managing research data?

Electronic Lab Notebooks (ELNs) track synthesis parameters and analytical results, ensuring reproducibility. Quantum chemistry software (e.g., Gaussian) predicts reaction outcomes, while cheminformatics platforms (e.g., ChemAxon) manage structure-activity relationships. Data encryption and access controls protect intellectual property .

Mechanistic and Theoretical Insights

Q. How do electronic effects influence the reactivity of this compound?

The electron-withdrawing sulfonyl group deactivates the azaindole ring, directing electrophilic attacks to the electron-rich 5-position. Chlorine’s inductive effect further stabilizes intermediates during nucleophilic substitution. Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。